molecular formula C15H21ClN2O4S B2812028 2-(4-chlorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide CAS No. 1235638-87-5

2-(4-chlorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide

Cat. No. B2812028
CAS RN: 1235638-87-5
M. Wt: 360.85
InChI Key: TWFYHSGFNBPUMI-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide, also known as ML293, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Scientific Research Applications

Synthesis and Characterization

A series of N-substituted derivatives have been designed and synthesized, incorporating multifunctional moieties to evaluate their antibacterial and anti-enzymatic potentials, alongside assessing their cytotoxic behavior through hemolytic activity studies. These compounds were characterized using IR, EI-MS, 1H NMR, and 13C-NMR techniques to elucidate their structures (Nafeesa et al., 2017). Moreover, the influence of solvent on the chlorination in the synthesis of N-substituted-4-(p-chlorophenoxy)acetamide derivatives has been investigated, highlighting the role of solvent polarity in facilitating chlorination processes (Wang et al., 2011).

Antibacterial Activity

Several studies have synthesized and screened acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores for their antibacterial potentials. Notably, some compounds exhibited significant growth inhibition against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, with minimum inhibitory concentrations indicating moderate to potent antibacterial activities (Iqbal et al., 2017).

Enzyme Inhibition

Compounds derived from 2-(4-chlorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide have been evaluated for their inhibitory activities against various enzymes, including lipoxygenase (LOX), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase (bCA-II). Some derivatives demonstrated promising activities, indicating potential therapeutic applications in treating conditions associated with these enzymes (Khalid et al., 2014; Virk et al., 2018).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4S/c1-23(20,21)18-8-6-12(7-9-18)10-17-15(19)11-22-14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFYHSGFNBPUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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